Increased Lipophilicity (XLogP3) of Ethyl 3-Amino-2-fluorobenzoate Compared to Non-Fluorinated Ethyl 3-Aminobenzoate
Ethyl 3-amino-2-fluorobenzoate (target) exhibits a computed XLogP3 of 2.1, compared to 1.8 for its direct non-fluorinated analog ethyl 3-aminobenzoate [1][2]. This ΔXLogP3 of +0.3 units represents the net lipophilicity gain conferred by ortho-fluorine substitution on the benzoate scaffold. Both values were computed using the same XLogP3 3.0 algorithm within PubChem, ensuring a self-consistent comparison from an authoritative database [1][2]. A higher logP implies increased partitioning into organic phases during extraction and altered retention in reversed-phase chromatography.
| Evidence Dimension | Lipophilicity (XLogP3 computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Ethyl 3-aminobenzoate (CAS 582-33-2): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.3 (target is ~0.3 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20; no experimental conditions, purely in silico prediction |
Why This Matters
A ΔXLogP3 of +0.3 translates to approximately a 2-fold increase in octanol-water partition coefficient, directly impacting extraction efficiency, chromatographic retention time, and predicted membrane permeability in drug discovery screening cascades.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 46311258, Ethyl 3-amino-2-fluorobenzoate. https://pubchem.ncbi.nlm.nih.gov/compound/46311258 (accessed 2026-05-13). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11400, Ethyl 3-aminobenzoate. https://pubchem.ncbi.nlm.nih.gov/compound/11400 (accessed 2026-05-13). View Source
